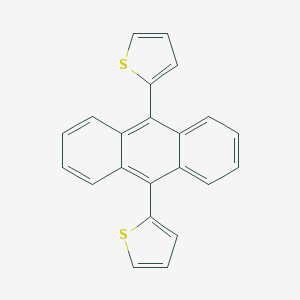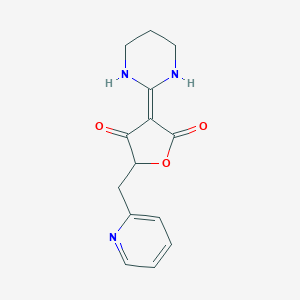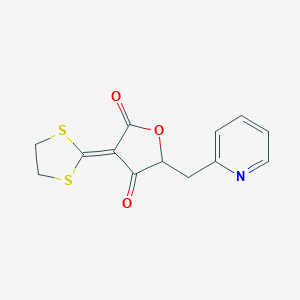
9,10-Bis(2-thienyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(2-thienyl)anthracene, commonly known as BTA, is a highly conjugated organic compound that has gained significant attention in the scientific community due to its unique electronic and optical properties. BTA is a polycyclic aromatic hydrocarbon (PAH) that consists of two thiophene rings attached to an anthracene core. This compound has been widely used in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells (OSCs), due to its excellent charge transport properties and high quantum efficiency.
作用機序
The mechanism of action of BTA in optoelectronic devices is based on its excellent charge transport properties. BTA has a high electron affinity and low ionization potential, which makes it an ideal material for transporting electrons and holes in OLEDs and OSCs. In bioimaging and sensing, BTA acts as a fluorescent probe and chemosensor, respectively, by interacting with the target molecules and producing a fluorescent signal.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BTA, as it is primarily used in the field of organic electronics. However, some studies have reported that BTA exhibits low toxicity and biocompatibility, which makes it a promising material for biomedical applications.
実験室実験の利点と制限
The advantages of using BTA in lab experiments are its excellent charge transport properties, high quantum efficiency, and low toxicity. However, the limitations of using BTA in lab experiments are its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of BTA. One direction is to explore its potential applications in biomedical imaging and sensing. Another direction is to improve its charge transport properties and stability for use in optoelectronic devices. Additionally, the synthesis of BTA using green and sustainable methods is an area of interest for future research.
合成法
BTA can be synthesized using various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for the synthesis of BTA. In this method, 9-bromoanthracene and 2-thienylboronic acid are reacted in the presence of a palladium catalyst and a base to yield BTA.
科学的研究の応用
BTA has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and sensing. In optoelectronics, BTA has been used as a promising material for OLEDs, FETs, and OSCs due to its high charge carrier mobility and excellent luminescence properties. In bioimaging, BTA has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. In sensing, BTA has been used as a chemosensor for the detection of metal ions and organic molecules.
特性
分子式 |
C22H14S2 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
2-(10-thiophen-2-ylanthracen-9-yl)thiophene |
InChI |
InChI=1S/C22H14S2/c1-2-8-16-15(7-1)21(19-11-5-13-23-19)17-9-3-4-10-18(17)22(16)20-12-6-14-24-20/h1-14H |
InChIキー |
QZKSNIRTMFAUSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)